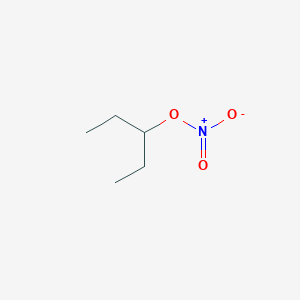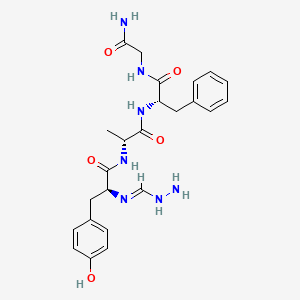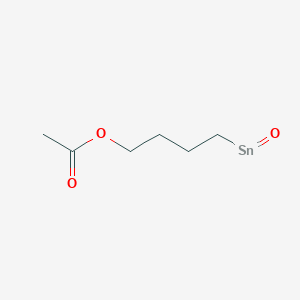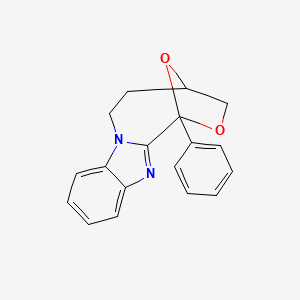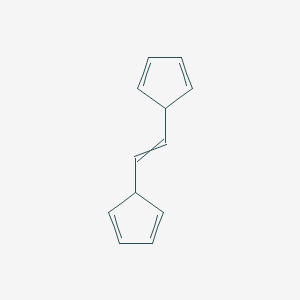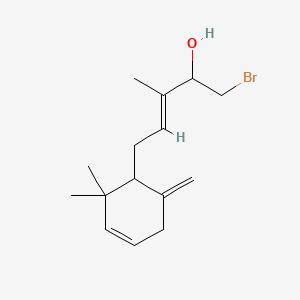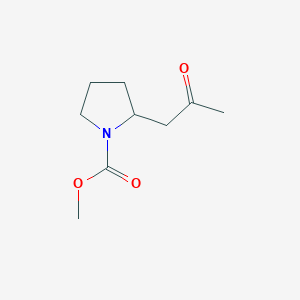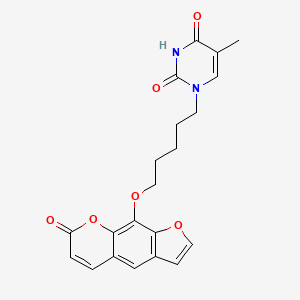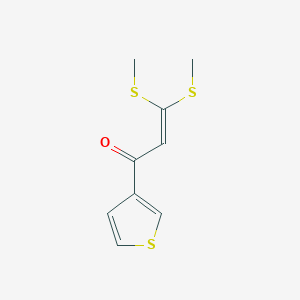
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- is an organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a carbonyl group conjugated with a double bond. The specific structure of this compound includes two methylthio groups and a thienyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- typically involves the reaction of appropriate thienyl and methylthio precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce the carbonyl group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for potential therapeutic applications, though specific uses would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its biological activity or chemical reactivity. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-one, 1-(3-thienyl)-: Lacks the methylthio groups, which may affect its reactivity and properties.
2-Propen-1-one, 3,3-bis(methylthio)-: Lacks the thienyl group, which may influence its chemical behavior.
Uniqueness
The presence of both methylthio and thienyl groups in 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propriétés
Numéro CAS |
78018-49-2 |
|---|---|
Formule moléculaire |
C9H10OS3 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10OS3/c1-11-9(12-2)5-8(10)7-3-4-13-6-7/h3-6H,1-2H3 |
Clé InChI |
MCBXZCPHQWOOPT-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC(=O)C1=CSC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




